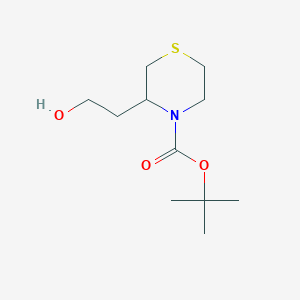

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate

Description

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a thiomorpholine derivative featuring a sulfur atom in its six-membered heterocyclic ring, a hydroxyethyl substituent at the 3-position, and a tert-butyl carboxylate ester at the 4-position. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its versatility in modifying solubility, stability, and reactivity. It is commercially available in varying quantities (e.g., 50 mg to 500 mg) and is referenced under identifiers such as 3D-MMB20327 and BD159942 .

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALSWXWWBDYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H19NO5S

- Molecular Weight : 265.33 g/mol

- IUPAC Name : Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate

The compound features a thiomorpholine ring, which incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The presence of the hydroxymethyl group enhances solubility and reactivity with biological macromolecules.

Organic Synthesis

This compound is widely utilized as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for constructing complex molecules. For example:

- Synthesis of Heterocycles : The compound can be used to synthesize diverse heterocyclic compounds, which are critical in pharmaceutical chemistry .

- Functionalization Reactions : It can undergo functionalization to yield derivatives with enhanced biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of thiomorpholine carboxylates exhibit significant antimicrobial properties. For instance, synthesized amides derived from this compound demonstrated promising in vitro antimicrobial activity against various pathogens .

- Enzyme Inhibition : Preliminary research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development .

Industrial Applications

The unique structure of this compound allows for its incorporation into specialty chemicals and materials:

- Production of Polymers : The compound can be utilized in the synthesis of advanced polymeric materials due to its reactive functional groups.

- Coatings and Adhesives : Its properties make it suitable for use in coatings and adhesives that require specific performance characteristics.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains sulfur; thiomorpholine core | Potential enzyme inhibition |

| Tert-butyl thiomorpholine-4-carboxylate | Similar core but without hydroxymethyl group | Different reactivity profiles |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks sulfur; contains only nitrogen | More stable; different binding profile |

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of thiomorpholine carboxylates highlighted their antimicrobial efficacy. The synthesized compounds were evaluated against a range of bacterial strains, showing inhibition zones comparable to standard antibiotics. The findings suggest that modifications to the core structure could enhance pharmacological properties, leading to improved efficacy against specific diseases .

Case Study 2: Enzyme Interaction Studies

Research has focused on the interaction of this compound with metabolic enzymes. Initial binding affinity studies indicate that the compound may modulate enzyme activity, which could lead to novel therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Analog :

- (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 813433-76-0, BD159942)

- Structural Difference : Replaces the sulfur atom in thiomorpholine with oxygen, forming a morpholine ring.

- Impact :

- Electronic Effects : Oxygen is more electronegative than sulfur, altering electron density distribution and hydrogen-bonding capacity.

- Solubility : Morpholine derivatives may exhibit higher polarity compared to thiomorpholine analogs due to oxygen’s stronger dipole moment .

Oxidized Thiomorpholine Derivatives

Key Analog :

- tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1373028-03-5)

- Structural Difference : The thiomorpholine sulfur is oxidized to a sulfone group (-SO₂-).

- Impact :

- Solubility : Increased polarity due to sulfone oxidation enhances aqueous solubility compared to the parent thiomorpholine .

Piperazine-Based Analogs

- tert-Butyl 5-Fluoro-3-((4-(2-hydroxyethyl)-piperazin-1-yl)methyl)-1H-indole-1-carboxylate (11a)

- tert-Butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methoxy-1H-indole-1-carboxylate (11b)

- Structural Difference : Replace thiomorpholine with a piperazine ring (two nitrogen atoms in a six-membered ring).

- Impact :

- Basicity : Piperazine derivatives exhibit higher basicity due to the presence of two amine groups, influencing protonation states under physiological conditions.

Substitution Variants

Key Analog :

- tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate (CAS 2375165-90-3)

- Structural Difference : Substitutes the hydroxyethyl group with a vinyl (-CH₂CH₂) moiety.

- Impact :

- Reactivity : The vinyl group offers sites for further functionalization (e.g., polymerization or cross-coupling reactions).

- Polarity : Reduced hydrophilicity compared to the hydroxyethyl-containing analog .

Comparative Data Table

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing sulfur. The presence of the tert-butyl and hydroxyethyl groups contributes to its solubility and reactivity. The molecular formula is , and it exhibits properties typical of thiomorpholine derivatives, such as potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It could bind to certain receptors, altering cellular signaling processes.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

Antioxidant and Anti-inflammatory Potential

Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, studies on multifunctional compounds designed to tackle oxidative stress and inflammation have shown promising results. These compounds were tested for their ability to inhibit lipid peroxidation, with some derivatives demonstrating IC50 values as low as 5 μM, indicating potent antioxidant effects .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the chemical structure influence biological activity. For example:

| Compound | Structure Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| A | Base Structure | 250 | Low antioxidant activity |

| B | Hydroxyethyl addition | 10 | Significant antioxidant activity |

| C | Tert-butyl substitution | 5 | Potent antioxidant and anti-inflammatory effects |

These findings suggest that specific modifications to the structure can enhance the compound's efficacy against oxidative stress .

Case Studies

- In Vivo Efficacy : In a study evaluating the antihyperlipidemic effects of related compounds, significant reductions in total cholesterol (TC) and triglyceride (TG) levels were observed in animal models after administration . This suggests potential therapeutic applications for cardiovascular diseases.

- Cell Culture Studies : In vitro studies have demonstrated that derivatives of thiomorpholine compounds can effectively reduce inflammation markers in cultured cells, supporting their role as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.